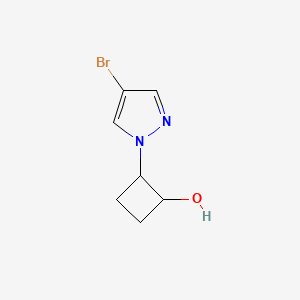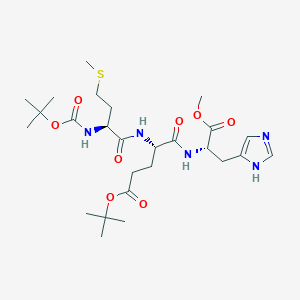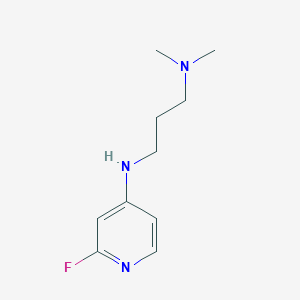
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making these compounds valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction between 3-bromo-triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine and 2-fluoropyridine-4-boronic acid pinacol ester . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-yield methods using fluorinating reagents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the availability of these compounds for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a widely used reducing agent.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridin-4-yl)methanol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine stands out due to its specific substitution pattern and the presence of the dimethylpropane-1,3-diamine moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C10H16FN3 |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
N-(2-fluoropyridin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H16FN3/c1-14(2)7-3-5-12-9-4-6-13-10(11)8-9/h4,6,8H,3,5,7H2,1-2H3,(H,12,13) |
Clé InChI |
BRGUIUOXNKLJQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=CC(=NC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


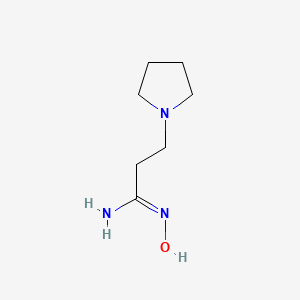
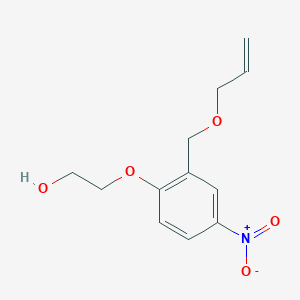
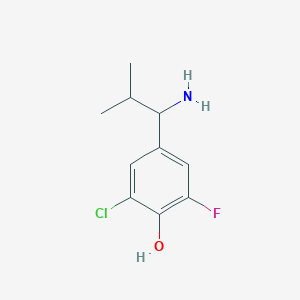

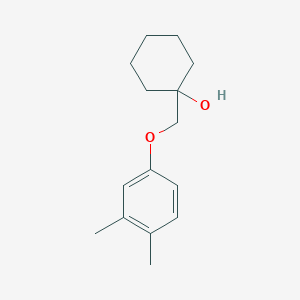
![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
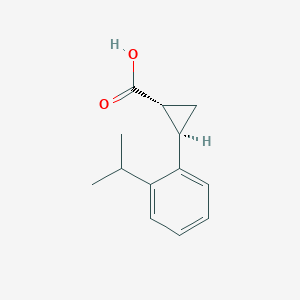
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)

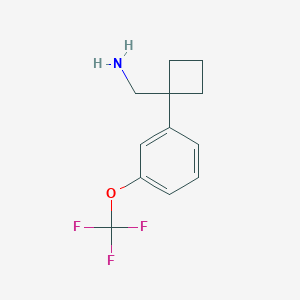
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
